molecular formula C6H12O6 B12423819 (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one

Cat. No.: B12423819
M. Wt: 187.20 g/mol
InChI Key: GZCGUPFRVQAUEE-JKMJYBEYSA-N
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Description

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one is a deuterated analog of glucose. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the glucose molecule. The deuteration of glucose can significantly alter its physical and chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one typically involves the deuteration of glucose. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale catalytic deuteration processes. The use of continuous flow reactors allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated gluconic acid.

    Reduction: Reduction reactions can convert the compound into deuterated sorbitol.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as acetic anhydride (Ac2O) or benzoyl chloride (C6H5COCl) can be used for esterification reactions.

Major Products

    Oxidation: Deuterated gluconic acid.

    Reduction: Deuterated sorbitol.

    Substitution: Various deuterated esters and ethers.

Scientific Research Applications

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one has numerous applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace glucose metabolism pathways in living organisms.

    Medicine: Investigated for its potential in developing deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one involves its interaction with enzymes and metabolic pathways similar to those of non-deuterated glucose. The presence of deuterium atoms can affect the rate of enzymatic reactions due to the kinetic isotope effect, leading to altered metabolic outcomes. This compound can be used to study the effects of deuteration on glucose metabolism and its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A non-deuterated analog of glucose.

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid: A deuterated analog of gluconic acid.

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol: A deuterated analog of sorbitol.

Uniqueness

The uniqueness of (2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one lies in its deuterium content, which provides distinct advantages in research applications. The kinetic isotope effect of deuterium allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with non-deuterated compounds. Additionally, the stability and altered reactivity of deuterated compounds make them valuable in the development of new drugs and industrial processes.

Properties

Molecular Formula

C6H12O6

Molecular Weight

187.20 g/mol

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D

InChI Key

GZCGUPFRVQAUEE-JKMJYBEYSA-N

Isomeric SMILES

[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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